![molecular formula C8H4Cl2N2O2 B13102534 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with a suitable pyrrole derivative. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions: 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the pyridazine ring .
科学的研究の応用
4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
3,6-Dichloropyridazine: Shares the pyridazine core but lacks the fused pyrrole ring.
4,6-Dichloropyrrolo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness: 4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering advantages such as enhanced binding affinity and specificity .
特性
分子式 |
C8H4Cl2N2O2 |
|---|---|
分子量 |
231.03 g/mol |
IUPAC名 |
4,6-dichloropyrrolo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-6-7(10)5(8(13)14)2-11-12(6)3-4/h1-3H,(H,13,14) |
InChIキー |
IUBFBVKMENFINL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C=NN2C=C1Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



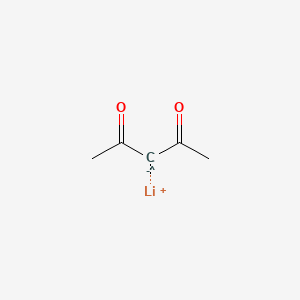

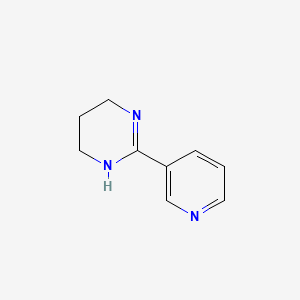
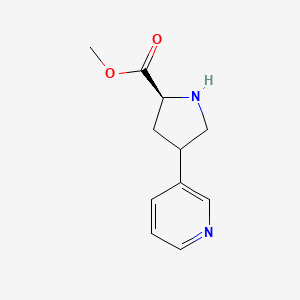
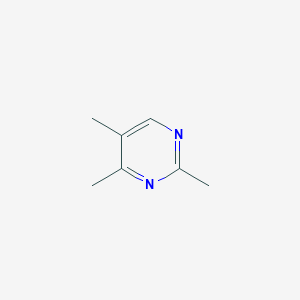
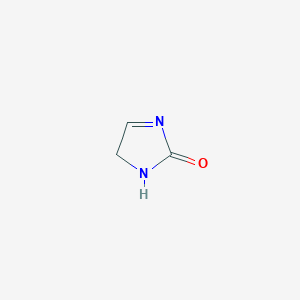


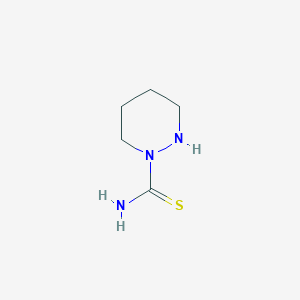
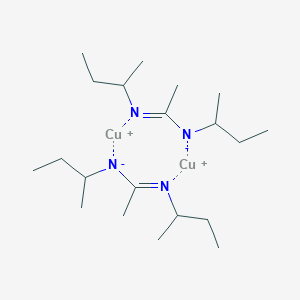

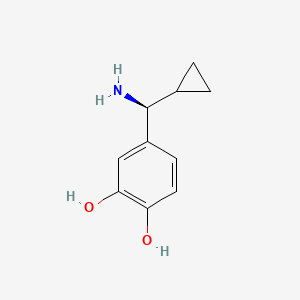
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
